Product packaging for Dmtc-Cl-Pt(Cat. No.:CAS No. 73804-56-5)

Dmtc-Cl-Pt

Cat. No.: B1218264
CAS No.: 73804-56-5
M. Wt: 532.4 g/mol
InChI Key: AJXVHUXPWWFZQQ-UHFFFAOYSA-L
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Description

Dmtc-Cl-Pt, with the CAS Number 73804-56-5 and a molecular weight of 532.4 g/mol, is a platinum(II) coordination complex. Its chemical formulation is best described as [Pt(C₅H₁₁NOS)₂Cl₂], featuring a platinum(II) center coordinated by two N,N-dimethyl-O-ethylthiocarbamate (DMTC) ligands and two chloride ligands . This compound is provided for research use only and is not intended for human or veterinary applications. Platinum coordination compounds like this compound are of significant interest in inorganic and organometallic chemistry, largely driven by the clinical success of cisplatin and other platinum-based anticancer agents . These complexes are extensively explored for their catalytic properties, roles in materials science, and fundamental coordination behavior . The DMTC ligand belongs to a class of sulfur-donor ligands known for forming stable complexes with transition metals, which can influence the compound's stability, reactivity, and properties . While detailed studies on this compound itself are less common in the available literature, related trans-palladium complexes incorporating the same DMTC ligand have shown promising cytotoxic activity in vitro, comparable to cisplatin . This suggests potential value for this compound in biological and mechanistic studies as a structural analog or a tool for investigating the behavior of metal complexes with thiocarbamate ligands. Research into such platinum complexes often focuses on their interaction with biological macromolecules like DNA, both through covalent coordination and non-covalent intercalation, leading to the investigation of their potential as antiproliferative agents . The presence of the sulfur-containing DMTC ligand is a key feature, as sulfur-containing molecules like thiosemicarbazones are widely investigated for their potent biological activities, including anticancer effects . Researchers can utilize this compound to explore structure-activity relationships, stability profiles, and novel applications in catalysis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22Cl2N2O2PtS2 B1218264 Dmtc-Cl-Pt CAS No. 73804-56-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73804-56-5

Molecular Formula

C10H22Cl2N2O2PtS2

Molecular Weight

532.4 g/mol

IUPAC Name

O-ethyl N,N-dimethylcarbamothioate;platinum(2+);dichloride

InChI

InChI=1S/2C5H11NOS.2ClH.Pt/c2*1-4-7-5(8)6(2)3;;;/h2*4H2,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

AJXVHUXPWWFZQQ-UHFFFAOYSA-L

SMILES

CCOC(=S)N(C)C.CCOC(=S)N(C)C.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

CCOC(=S)N(C)C.CCOC(=S)N(C)C.[Cl-].[Cl-].[Pt+2]

Synonyms

DMTC-Cl-Pt
N,N-dimethyl-O-ethylthiocarbamate platinum(II)
platinum-DMTC-chloride

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Ligand Precursor Synthesis: O-ethyl N,N-dimethylcarbamothioate (DMTC)

O-ethyl N,N-dimethylcarbamothioate (DMTC), with PubChem CID 189798 nih.gov, serves as the sulfur-donating ligand precursor for the Dmtc-Cl-Pt complexes. Its synthesis is a crucial initial step.

Thiocarbamates, including O-alkyl N,N-dialkylcarbamothioates like DMTC, can be synthesized through various methods. A common approach involves the reaction of an alcohol with a thiocarbamoyl chloride in the presence of a base. For instance, the synthesis of O-(4-formylphenyl)-dimethylcarbamothioate has been reported by reacting 4-hydroxybenzaldehyde (B117250) with N,N-dimethylthiocarbamoyl chloride (DMTCC) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF) rsc.org. Similarly, O-arylthiocarbamates have been synthesized by reacting substituted phenols with N,N-dimethyl thiocarbamoyl chloride in DMF with DABCO nih.gov. This suggests a general route for synthesizing O-ethyl N,N-dimethylcarbamothioate by reacting ethanol (B145695) with N,N-dimethylthiocarbamoyl chloride in the presence of a suitable base.

Another method for preparing thiocarbamates involves the reaction of thiols and isocyanates, sometimes under catalyst- and solvent-free conditions researchgate.net. However, this route would yield S-alkyl thiocarbamates (RNHC(O)SR'), not the O-alkyl thiocarbamate structure of DMTC (R2NC(S)OR'). The Newman-Kwart rearrangement can convert O-aryl thiocarbamates to S-aryl thiocarbamates by heating nih.govnih.gov. While this is relevant to thiocarbamate chemistry, the target ligand is the O-ethyl isomer.

Optimization of the DMTC ligand synthesis would involve exploring different bases, solvents, reaction temperatures, and reaction times to maximize yield and minimize by-product formation. For example, the synthesis of O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate using DABCO and dimethylthiocarbamoyl chloride in DMF involved stirring at 50 °C for 4 hours orgsyn.org. The addition of water to the reaction mixture can induce precipitation of the product orgsyn.org.

Ensuring the purity of the DMTC ligand precursor is essential for the successful synthesis and characterization of well-defined platinum complexes. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the structure and assessing the purity of organic ligands like DMTC rsc.orgmdpi.comkiku.dkajol.info. Characteristic chemical shifts and coupling patterns provide detailed information about the molecular structure and the presence of impurities. For instance, ¹H NMR spectra show distinct signals for the N-methyl and O-ethyl protons of DMTC. kiku.dk reported characteristic signals for S-(4-(Allyloxy)phenyl) N,N-Dimethylcarbamothioate, including singlets for the NMe₂ protons kiku.dk.

Mass spectrometry (MS), such as Electron Ionization Mass Spectrometry (EIMS), can be used to determine the molecular weight of the ligand and identify impurities ajol.info. Elemental analysis (e.g., CHNS analysis) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values for DMTC to assess purity tandfonline.com.

Chromatographic techniques, such as column chromatography, are often used for the purification of organic ligands rsc.orgnih.govorgsyn.org. Purity can be assessed after purification using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.com mentions using HPLC to determine the purity of a carbamate (B1207046) compound, achieving 99% purity google.com.

Spectroscopic data, such as IR spectroscopy, can also provide complementary information about the functional groups present in the ligand ajol.info.

Synthetic Routes and Optimization of DMTC Ligand

Synthesis of this compound Complexes

The synthesis of this compound complexes involves coordinating the DMTC ligand and chloride ions to a platinum center, typically in the +2 oxidation state. Platinum(II) complexes often exhibit a square planar coordination geometry nih.gov.

Direct synthesis strategies typically involve reacting a platinum(II) precursor salt, such as K₂PtCl₄, with the DMTC ligand in a suitable solvent. The stoichiometry of the reaction and the reaction conditions will influence the resulting complex.

Studies on the synthesis of platinum(II) complexes with related sulfur ligands, such as thiosemicarbazones, have been reported by reacting the ligands with K₂PtCl₄ . These reactions were often performed under mild conditions, including refluxing, and resulted in the formation of platinum(II) chloride complexes containing the thiosemicarbazone ligands . This suggests that reacting K₂PtCl₄ with DMTC in a solvent like ethanol or water could be a viable direct synthesis route for this compound complexes.

The reaction of metal halides with dithiocarbamate (B8719985) salts is a common method for synthesizing metal dithiocarbamate complexes mdpi.comsemanticscholar.orgwikipedia.orgmdpi.com. While DMTC is a thiocarbamate, not a dithiocarbamate, similar salt metathesis principles might apply if a salt of DMTC could be prepared. However, DMTC is a neutral ligand, coordinating through the sulfur atom. Therefore, direct reaction with a platinum halide salt is more likely to involve ligand substitution.

Synthesis of platinum(II) complexes with thione ligands has been achieved by reacting Pt(II) with the thione, forming complexes with the general formula [Pt(thione)₄]X₂ where X is a counterion like Cl⁻ tandfonline.com. This indicates that platinum(II) can coordinate to neutral sulfur ligands.

Ligand exchange reactions offer alternative routes to this compound complexes. This involves starting with a platinum complex containing labile ligands that can be displaced by DMTC and/or chloride.

Platinum(II) chloride complexes, such as cis- or trans-[PtL₂Cl₂] (where L is an amine or N-heterocyclic ligand), can undergo ligand exchange where the chloride ligands are replaced by other ligands nih.gov. Conversely, other ligands can be replaced by chloride. Starting from a platinum complex with labile ligands other than chloride, reaction with DMTC and a chloride source could lead to the formation of this compound.

For example, the synthesis of mixed amine platinum(II) complexes with cis stereochemistry can involve the [PtLCl₃]⁻ anion as an intermediate, which is then treated with another amine nih.gov. While this involves amine ligands, the principle of using a chlorido-platinum intermediate for further ligand introduction is relevant.

Metathesis reactions, often involving the reaction of a metal salt with a salt of the desired ligand, are common in coordination chemistry wikipedia.orgmdpi.com. If a salt of DMTC were readily available or could be generated in situ, a metathesis reaction with a platinum halide salt could be considered. However, as DMTC is a neutral ligand, this approach is less likely compared to ligand substitution reactions.

Ligand exchange kinetics in platinum(II) complexes are generally slow, which contributes to their kinetic stability pnas.org. This slow exchange can be exploited to control the stoichiometry and isomer formation during synthesis pnas.org.

Controlling the stoichiometry of the reaction between the platinum precursor, DMTC, and the chloride source is critical to obtain a specific this compound complex. The molar ratios of the reactants will influence the number of DMTC and chloride ligands coordinated to the platinum center.

For platinum(II) complexes, a common coordination number is four, leading to square planar geometry nih.gov. Depending on the reaction stoichiometry, complexes with varying numbers of DMTC and chloride ligands could form, such as [Pt(DMTC)Cl₃]⁻, [Pt(DMTC)₂Cl₂], or cationic species if neutral ancillary ligands are also present.

Isomer formation, particularly cis/trans isomerism in square planar Pt(II) complexes, is a significant consideration nih.govmdpi.comacs.orgacs.org. The trans effect of ligands plays a crucial role in directing the substitution reactions and influencing the stereochemistry of the product nih.govpnas.org. Ligands with a strong trans effect, such as sulfur ligands, can labilize ligands in the trans position.

In the synthesis of platinum(II) complexes with amine or N-heterocyclic ligands, the reaction conditions and the nature of the ligands can influence the formation of cis or trans isomers nih.govacs.org. For example, trans-[Pt(NH₃)₂Cl₂] can be synthesized by adding HCl to [Pt(NH₃)₄]Cl₂ nih.gov. The trans effect of chloride directs the substitution nih.gov.

The potential for rotational isomers around the C-N bond in thiocarbamate ligands can also contribute to the complexity of isomer formation in their metal complexes semanticscholar.orgresearchgate.net. NMR spectroscopy is a valuable tool for studying the presence and interconversion of these isomers in solution ajol.infosemanticscholar.orgacs.orgresearchgate.net.

Solvent Effects on this compound Complexation and Yield

The choice of solvent plays a critical role in the synthesis of metal complexes, influencing reactant solubility, reaction kinetics, the stability of intermediates, and ultimately the yield and purity of the final product. In the context of synthesizing platinum complexes, including those potentially involving ligands like dimethyldithiocarbamate (B2753861) and chloride, solvent properties such as polarity, coordinating ability, and temperature range are significant factors.

Different solvents can impact the complexation process by affecting the solvation of the metal precursor and the ligand. For instance, the solubility of platinum precursors like K₂PtCl₄ (PubChem CID: 61440) or PtCl₂ (PubChem CID: 10199200) varies depending on the solvent. K₂PtCl₄ is soluble in water, particularly hot water, and slightly soluble in cold water fishersci.fiheraeus-precious-metals.comfishersci.ptnih.gov. PtCl₂ is generally insoluble in water but soluble in HCl and ammonia (B1221849) wikipedia.orgamericanelements.com. The solubility of the dimethyldithiocarbamate ligand, often used as a salt like sodium dimethyldithiocarbamate (PubChem CID: 560256), also depends on the solvent polarity.

Solvent polarity can influence the reaction rate and mechanism. Studies on the synthesis of other metal complexes have shown that the kinetic rate can increase with solvent polarity fishersci.ca. However, the effect is not always straightforward and can depend on the specific reaction mechanism (e.g., associative ligand substitution, which is common for square-planar Pt(II) complexes heraeus-precious-metals.com). Highly polar or coordinating solvents might compete with the ligand for coordination sites on the metal center, potentially affecting the complexation equilibrium and reaction pathway. For example, in the synthesis of certain metal complexes, the use of solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO), despite their ability to dissolve reactants, sometimes resulted in lower yields compared to less coordinating solvents. This suggests that strong coordination by the solvent can be detrimental to the desired complex formation.

The yield of a metal complex synthesis can be highly sensitive to the solvent system used. Research on the solvothermal synthesis of nickel(II)-terephthalate complexes, for instance, demonstrated significantly different yields depending on whether pure water, pure DMF, or a mixture was used wikipedia.org. Similarly, studies on the synthesis of ionic liquids showed a significant difference in kinetic rate constants and implied yield depending on the solvent, with DMSO resulting in a much larger rate constant than methanol (B129727) fishersci.ca.

Without specific experimental data for the synthesis of "this compound" in different solvents, it is not possible to provide a data table illustrating the quantitative impact of solvent choice on complexation and yield for this specific compound. Future research specifically targeting the synthesis of "this compound" would be necessary to generate such data and provide detailed insights into the optimal solvent conditions.

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallographic Analysis of Dmtc-Cl-Pt Analogues

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline compounds. For platinum(II) thiocarbamate complexes, this method provides invaluable information about the coordination environment around the platinum center, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Studies on various platinum(II) dithiocarbamate (B8719985) complexes and their analogues have utilized X-ray crystallography to establish their solid-state structures. bioregistry.ionih.govnih.gov

Single crystals of platinum(II) thiocarbamate complexes suitable for X-ray diffraction are typically obtained through slow evaporation or diffusion techniques. Once a suitable crystal is mounted and exposed to an X-ray beam, the resulting diffraction pattern is collected and analyzed to determine the unit cell parameters and space group of the crystal. Subsequent data processing and refinement of the crystallographic model yield the atomic positions, allowing for a detailed description of the molecular structure and crystal packing. nih.govnih.govflybase.org

For platinum(II) dithiocarbamate complexes, X-ray diffraction studies consistently reveal a square planar coordination geometry around the Pt(II) center, which is characteristic of this oxidation state. bioregistry.ionih.govnih.gov The dithiocarbamate ligands typically coordinate to the platinum ion in a bidentate chelating mode through their two sulfur atoms, forming a four-coordinate complex with an S4 donor set in homoleptic bis(dithiocarbamato)platinum(II) complexes. nih.gov In mixed-ligand complexes, such as those also containing chloride or phosphine (B1218219) ligands, the coordination environment can vary, but the square planar geometry around platinum is generally maintained with a modified donor set, for instance, S2Cl2 or S2P2. nih.govflybase.orgnih.gov

Analysis of the crystallographic data provides precise bond lengths and angles within the coordination sphere of the platinum(II) ion. In platinum(II) dithiocarbamate complexes, the Pt-S bond lengths typically fall within a specific range, reflecting the nature of the interaction between the platinum center and the sulfur atoms of the dithiocarbamate ligand. The S-Pt-S bite angle of the chelating dithiocarbamate ligand is generally smaller than the ideal 90° found in a perfect square planar geometry, leading to a distorted square planar arrangement around the platinum center. nih.gov

Selected bond lengths and angles from reported platinum(II) dithiocarbamate complexes illustrate these structural features. For example, in some platinum(II) bis(dithiocarbamate) complexes, the Pt-S bond lengths are in the range of approximately 2.30-2.34 Å, and the S-Pt-S bite angles are around 74-78°. bioregistry.ionih.gov Variations in the substituents on the dithiocarbamate ligand or the presence of other ligands in mixed-ligand complexes can influence these bond parameters and the degree of distortion from an ideal square planar geometry. nih.gov

An example of typical bond parameters in a platinum(II) dithiocarbamate complex is presented in the table below, compiled from crystallographic data of related compounds.

Bond/AngleValue
Pt-S (Å)~2.30 - 2.34
S-Pt-S (chelate) (°)~74 - 78
S-Pt-S (trans) (°)~160 - 180

Note: Values are representative and can vary depending on the specific ligand and complex.

Beyond the molecular structure, X-ray crystallography also reveals how molecules pack in the crystal lattice and the nature of intermolecular interactions. These interactions play a significant role in determining the bulk properties of the material. In platinum(II) thiocarbamate complexes, various intermolecular forces can be observed, including van der Waals forces, C-H...S hydrogen bonds, and in some cases, stronger interactions such as π-π stacking between aromatic rings of ligands or Pt...Pt metallophilic contacts. nih.govnih.govnih.govresearchgate.netataman-chemicals.com

Analysis of Coordination Geometry and Bond Parameters in Platinum(II) Thiocarbamate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of platinum(II) thiocarbamate complexes in solution. Multinuclear NMR, including 1H, 13C, and particularly 195Pt NMR, provides complementary information to X-ray crystallography, allowing for the confirmation of proposed structures, investigation of ligand coordination modes, and assessment of solution-state behavior. flybase.orgnih.govmdpi-res.comnih.gov

195Pt NMR spectroscopy is particularly sensitive to the electronic environment around the platinum nucleus and is highly effective for probing the coordination sphere of platinum complexes. The 195Pt nucleus is a spin-½ nucleus with reasonable natural abundance, making it suitable for direct observation by NMR. The chemical shift range for 195Pt is very wide, spanning several thousand parts per million, which means that even subtle changes in the coordination environment can lead to significant shifts in the 195Pt NMR signal.

1H and 13C NMR spectroscopy are routinely used to characterize the organic ligands in platinum(II) thiocarbamate complexes and to confirm their successful coordination to the metal center. Changes in the chemical shifts and coupling patterns of the ligand resonances upon coordination provide evidence of metal-ligand bond formation. nih.govflybase.orgnih.govnih.gov

For dithiocarbamate ligands (RR'NCS2-), the 1H and 13C NMR spectra show characteristic signals for the alkyl or aryl substituents attached to the nitrogen atom and the carbon atom of the CS2 group. nih.gov Upon coordination to platinum(II), the signals corresponding to the protons and carbons of the dithiocarbamate ligand typically shift due to the change in electron density distribution. nih.govnih.govnih.gov The 13C NMR signal for the thioureide carbon (CS2) is particularly sensitive to coordination and is usually observed in the range of 200-220 ppm. nih.gov The multiplicity of the signals and the presence of coupling to other nuclei (e.g., 195Pt or 31P) can further confirm the coordination mode and the symmetry of the complex in solution. flybase.org

Analysis of the 1H and 13C NMR spectra allows for the identification of the coordinated ligand, verification of its integrity after complexation, and in some cases, determination of the stoichiometry of the metal-ligand complex in solution. nih.govnih.govnih.gov

Dynamic NMR Studies for Ligand Exchange Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of metal complexes in solution. Dynamic NMR (DNMR) is particularly useful for studying processes that involve changes in molecular conformation or the exchange of ligands. In the context of square planar platinum(II) complexes like dichlorobis(O-ethyl N,N-dimethylcarbamothioate)platinum(II), DNMR can provide information about the kinetics and thermodynamics of ligand exchange processes, such as the dissociation and re-association of chloride ligands or the O-ethyl N,N-dimethylcarbamothioate ligands.

Variable-temperature NMR experiments can reveal dynamic processes by observing changes in the shape and multiplicity of NMR signals as the temperature is varied. At low temperatures, if a ligand exchange process is slow on the NMR timescale, distinct signals may be observed for different coordination environments. As the temperature increases and the exchange rate increases, these signals may broaden and eventually coalesce into a single averaged signal at high temperatures. mdpi.com Analysis of the spectral changes across different temperatures allows for the determination of exchange rates and activation parameters (e.g., free energy of activation, ΔG‡). mdpi.com

Studies on related platinum(II) complexes with sulfur-containing ligands have utilized NMR to understand their solution behavior, which can include ligand exchange phenomena. nih.gov While specific dynamic NMR data for dichlorobis(O-ethyl N,N-dimethylcarbamothioate)platinum(II) were not found in the consulted literature, the application of DNMR to square planar Pt(II) complexes is a well-established method for probing the lability of coordinated ligands and the mechanisms of ligand substitution reactions. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule and how they are affected by coordination to a metal center. These techniques are invaluable for confirming the coordination mode of ligands and identifying key metal-ligand vibrations.

Characterization of Metal-Ligand Vibrations (Pt-Cl, Pt-S, C-S)

In dichlorobis(O-ethyl N,N-dimethylcarbamothioate)platinum(II), the vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of the coordinated ligands and the metal-ligand bonds. Specifically, vibrations associated with the Pt-Cl and Pt-S bonds are expected. The O-ethyl N,N-dimethylcarbamothioate ligand contains C=S, C-O, and C-N bonds, and its coordination to platinum is likely through the sulfur atom, typical for thiocarbamate ligands in platinum complexes.

Studies on related platinum(II) complexes with sulfur-containing ligands, such as dithiocarbamates and thiocarbonates, have shown characteristic vibrational frequencies for metal-sulfur and carbon-sulfur bonds. For instance, IR spectroscopy has been used to identify the coordination mode of dithiocarbamate ligands by examining the ν(C=S) stretching vibration. cdnsciencepub.comacs.org Shifts in the ν(C=S) frequency upon coordination can indicate whether the ligand is chelating or monodentate. cdnsciencepub.com Similarly, vibrations associated with the metal-sulfur (Pt-S) and metal-chlorine (Pt-Cl) stretching modes typically appear in the lower fingerprint region of the vibrational spectrum. researchgate.netnih.gov

While specific assignments for dichlorobis(O-ethyl N,N-dimethylcarbamothioate)platinum(II) are not available in the consulted sources, based on studies of analogous complexes, the IR and Raman spectra would be expected to show bands in the following approximate ranges:

Vibration ModeApproximate Wavenumber Range (cm⁻¹)Notes
ν(Pt-Cl)250-400Sensitive to coordination geometry and oxidation state
ν(Pt-S)300-500Depends on the nature of the sulfur ligand
ν(C=S)1000-1200Shifted upon coordination to metal
ν(C-O)1000-1300May be affected by coordination if oxygen is involved or through electronic effects
ν(C-N)1350-1500Influenced by electron delocalization in the ligand

Note: These ranges are approximate and based on related platinum(II) complexes with sulfur and oxygen/nitrogen donor ligands. Specific values for dichlorobis(O-ethyl N,N-dimethylcarbamothioate)platinum(II) may vary.

Identification of Functional Group Signatures upon Complexation

Coordination of the O-ethyl N,N-dimethylcarbamothioate ligand to the platinum center leads to changes in the electron distribution within the ligand, which in turn affects the vibrational frequencies of its functional groups. By comparing the IR and Raman spectra of the free O-ethyl N,N-dimethylcarbamothioate ligand with those of the dichlorobis(O-ethyl N,N-dimethylcarbamothioate)platinum(II) complex, shifts in the characteristic bands of the C=S, C-O, and C-N moieties can be observed.

For instance, a decrease in the ν(C=S) stretching frequency upon coordination is often indicative of the sulfur atom binding to the metal, as the double bond character of the C=S bond is reduced due to electron donation to the metal center. cdnsciencepub.com Changes in the ν(C-O) and ν(C-N) frequencies can also provide clues about the involvement of these parts of the ligand in coordination or the electronic influence of the metal center. nih.gov These spectral shifts serve as key spectroscopic signatures confirming the successful formation of the complex and the mode of coordination of the thiocarbamate ligand.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio (m/z) values, often to several decimal places. This precision allows for the determination of the exact mass of the molecular ion or characteristic fragment ions. By comparing the experimentally determined exact mass with the theoretical exact mass calculated from the elemental composition, the molecular formula of the compound can be confirmed.

For dichlorobis(O-ethyl N,N-dimethylcarbamothioate)platinum(II) (C₁₀H₂₂Cl₂N₂O₂PtS₂), HRMS would be used to identify the molecular ion peak. Platinum has several naturally occurring isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), and chlorine has two major isotopes (³⁵Cl and ³⁷Cl). The isotopic distribution pattern observed in the HRMS spectrum is unique for a given elemental composition and can be used as a fingerprint to further confirm the molecular formula. The observed isotopic cluster for the molecular ion or a fragment containing platinum and chlorine atoms would be compared to the theoretically predicted isotopic pattern for C₁₀H₂₂Cl₂N₂O₂PtS₂ or its fragments.

Fragmentation Pattern Analysis for Structural Insights

In addition to determining the molecular formula, mass spectrometry, particularly tandem mass spectrometry (MS/MS), can provide valuable structural information through the analysis of fragmentation patterns. When the molecular ion or a precursor ion is subjected to collision-induced dissociation (CID), it breaks down into smaller fragment ions. The m/z values of these fragment ions and their relative abundances provide a fragmentation pattern that is characteristic of the compound's structure.

For dichlorobis(O-ethyl N,N-dimethylcarbamothioate)platinum(II), fragmentation could occur through the loss of ligands (e.g., loss of Cl, loss of the O-ethyl N,N-dimethylcarbamothioate ligand), or the cleavage of bonds within the coordinated ligand. Analyzing these fragmentation pathways can help confirm the presence and connectivity of the ligands to the platinum center. For example, the observation of fragments corresponding to the loss of one or two chloride ligands, or the loss of the entire thiocarbamate ligand, would support the proposed structure. Fragmentation within the O-ethyl N,N-dimethylcarbamothioate ligand itself, while still coordinated to platinum or after dissociation, can provide further details about its structure. Studies on related platinum complexes have utilized fragmentation pattern analysis to elucidate their structures and understand their behavior under ionization conditions.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial tools for understanding the excited states and photophysical behavior of metal complexes like those involving platinum, dimethyldithiocarbamate (B2753861), and chloride. The absorption spectrum reveals the energies and intensities of electronic transitions from the ground state to various excited states, while the emission spectrum provides information about the radiative decay pathways from emissive excited states.

Studies on platinum(II) complexes with dithiocarbamate ligands often show intense absorption bands in the ultraviolet (UV) region, typically attributed to spin-allowed ligand-centered (LC) π→π* transitions within the organic ligands, such as the dithiocarbamate moiety. fishersci.caeasychem.org Additionally, lower-energy absorption bands in the visible region are frequently observed, which are often assigned to metal-to-ligand charge transfer (MLCT) transitions, where electron density is transferred from the platinum center to the ligand, or ligand-to-ligand charge transfer (LL'CT) transitions between different ligand types. fishersci.caeasychem.orgnih.govamericanelements.comeasychem.orgnih.govperiodic-table.iofishersci.no The nature and energy of these charge transfer bands are significantly influenced by the electronic properties of the ligands and the coordination environment around the platinum center.

The emission properties of platinum(II) complexes are highly dependent on the nature of the lowest-lying excited state. Due to strong spin-orbit coupling induced by the heavy platinum atom, intersystem crossing from singlet to triplet excited states is efficient, leading to phosphorescence, which is emission from a triplet excited state. nih.govamericanelements.com The observed emission color (wavelength) and intensity are characteristic of the emissive state, which can be of MLCT, LC, or metal-metal-to-ligand charge transfer (MMLCT) character, particularly in cases where intermolecular interactions lead to aggregated species. fishersci.caeasychem.orgnih.govamericanelements.comnih.govfishersci.noamericanelements.com

Characterization of Electronic Transitions and Energy Levels

For instance, studies on platinum(II) complexes with dithiocarbamate ligands report low-energy absorptions in the visible range, indicative of MLCT or mixed MLCT/ILCT excited states. easychem.orgperiodic-table.io The presence of chloride ligands can also influence the electronic structure and energy levels. The relative energies of the LC, MLCT, and other potential excited states determine the pathway of relaxation after excitation and thus the observed luminescence properties. Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to complement experimental spectroscopic data and provide a detailed understanding of the nature and energy ordering of the electronic states. americanelements.comnih.govperiodic-table.io

Table 1: Representative Electronic Absorption Data for Related Platinum(II) Complexes

Complex Type (Ligands)Absorption Bands (λmax, nm)Assignment (Typical)Reference
Pt(II) with Dithiocarbamate and other Ligands~350, ~400ILCT [C^CA/B]/MLCT easychem.org
Pt(II) with Terpyridine and Chloride250-300, 300-450π-π (terpy), MLCT fishersci.ca
Pt(II) with Diimine and DiacetylideVisible rangeTriplet Charge-Transfer americanelements.com
Dinuclear Pt(II) (Ligand-to-Ligand CT)~600LL'CT easychem.org

Luminescence Properties and Their Correlation with Structure

The luminescence properties of platinum complexes, including those with dimethyldithiocarbamate and chloride, are highly sensitive to their molecular structure and environment. Many platinum(II) dithiocarbamate complexes are known to be luminescent, often exhibiting phosphorescence from triplet excited states. easychem.orgamericanelements.comperiodic-table.ioamericanelements.com The emission color can range from blue to red or even near-infrared, depending on the nature of the emissive state. nih.govamericanelements.com

The quantum yield (Φlum) and excited-state lifetime (τ) are key parameters characterizing the luminescence efficiency and the lifetime of the excited state before deactivation. Platinum(II) complexes can exhibit relatively high luminescence quantum yields. easychem.orgnih.govamericanelements.com The lifetimes of the emissive triplet states in platinum complexes are typically in the microsecond range, characteristic of phosphorescence. fishersci.caamericanelements.comnih.govamericanelements.com

Structural factors significantly influence luminescence. Variations in the dithiocarbamate ligand substituents or the presence of co-ligands like chloride can tune the energy levels of the excited states, thereby affecting the emission wavelength. fishersci.caeasychem.orgnih.govperiodic-table.iofishersci.no Furthermore, intermolecular interactions, such as Pt...Pt interactions or π-π stacking, can lead to the formation of excimers or aggregated species with distinct, often red-shifted, emission bands compared to the monomeric species. nih.govfishersci.noamericanelements.com The presence and strength of these interactions are dictated by the molecular structure and crystal packing. For example, short Pt...Pt distances in the solid state can lead to characteristic MMLCT emission. nih.govamericanelements.com

The rigidity of the ligand framework can also play a role, with more rigid structures potentially leading to higher luminescence quantum yields by reducing non-radiative decay pathways. americanelements.com Solvent effects can also be important, with changes in solvent polarity influencing the energies of charge transfer states and thus the emission properties.

Table 2: Representative Luminescence Data for Related Luminescent Platinum(II) Complexes

Complex Type (Ligands)Emission Wavelength (λem, nm)Excited State Lifetime (τ, µs) (Typical)Quantum Yield (Φlum) (Typical)Emissive State (Typical)Reference
Pt(II) with Schiff Base Ligands529–595Not specifiedNot specifiedMLCT nih.gov
Pt(II) with various substituents478–480 (blue), 690-697 (aggregate)Not specified0.89–0.95 (blue)Triplet excited states nih.gov
Pt(II) with specific substituentsRed–blue (solid state)12–15 (glassy solution, 77K)0.5–0.93ππ, 3MMLCT americanelements.com
Pt(II) with Cyclometalated and AncillaryBlue, Cyan, Yellow, NIRNot specifiedUp to ~0.90 (blue/cyan)3ILCT/3MLCT, 3ππ easychem.org
Pt(II) with Diimine and Diacetylide562Longer than reference compoundHigher than reference compoundTriplet-Charge-Transfer americanelements.com
Pt(II) with Chlorinated TerpyridineNot specified1.9 (fluid solution)Luminescent in fluid solution3MLCT fishersci.ca
Multinuclear Pt(II) (aggregated)590~1 (air-equilibrated solution)Up to 0.383MMLCT nih.gov
Pt(II) with NCN-coordinating ligands493 (monomer), ~700 (excimer)Very long-lived (isoquinoline-based state)Bright phosphorescencePhosphorescence (Triplet) fishersci.no

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Dmtc-Cl-Pt

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. For platinum complexes, DFT can provide valuable information about their ground-state properties. Studies on various platinum complexes have utilized DFT to understand their behavior physchemres.orgrsc.orgworldscientific.comtandfonline.comcornell.eduresearchgate.netacs.org.

Given the structure of this compound, DFT calculations would typically involve optimizing its geometry and analyzing its electronic characteristics.

Geometry optimization using DFT aims to find the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is reached. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and rigidity.

Following geometry optimization, electronic structure analysis would be performed. This involves calculating the distribution of electrons within the molecule. Key outputs include molecular orbitals, electron density maps, and electrostatic potential surfaces. For platinum complexes, understanding the electronic structure, particularly the involvement of the platinum d-orbitals and their interaction with ligand orbitals, is essential for predicting reactivity and properties. Studies on other platinum complexes highlight the importance of electronic structure analysis in understanding their behavior physchemres.orgrsc.orgworldscientific.comacs.org.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a significant role in a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. DFT calculations can determine the energy levels of the HOMO and LUMO and visualize their spatial distribution. researchgate.netacs.org

Analysis of the molecular orbital contributions reveals which atoms and orbitals contribute most to the HOMO and LUMO. For this compound, this would indicate the regions most likely to donate or accept electrons, providing insights into potential reaction sites. Studies on other platinum complexes demonstrate how analyzing HOMO and LUMO contributions helps understand electronic transitions and reactivity rsc.orgworldscientific.comacs.org.

HOMO-LUMO Energy Gap and Molecular Orbital Contributions

Molecular Dynamics Simulations of this compound in Solution

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions in various environments, such as in solution. For this compound, MD simulations in a solvent (e.g., water) could provide insights into its solvation, conformational flexibility, and interactions with solvent molecules. physchemres.orgtandfonline.commdpi.comacs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Chemical Activity, not Biological Efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish relationships between the chemical structure of a set of compounds and a specific property or activity. In the context of focusing solely on chemical activity (excluding biological efficacy), QSAR could be applied to a series of platinum complexes, including this compound and its analogs, to correlate structural descriptors with a measurable chemical property, such as reactivity towards a specific small molecule or stability under certain conditions. researchgate.netnih.govresearchgate.netnih.gov

QSAR model development typically involves calculating various molecular descriptors (e.g., electronic, steric, topological) for the compounds and then using statistical methods to build a model that relates these descriptors to the observed chemical activity. This could help identify which structural features are important for a particular chemical transformation or property. Studies have utilized DFT-based descriptors in QSAR models for platinum complexes to understand their properties researchgate.netnih.gov.

Due to the lack of specific experimental or computational data on the chemical activity of this compound in the search results, a specific QSAR model for this compound cannot be presented. However, the principles of QSAR could be applied to study the chemical reactivity of this compound if relevant experimental data were available.

Reactivity and Mechanistic Investigations of Dmtc Cl Pt

Ligand Substitution Reactions in Dmtc-Cl-Pt Complexes

Ligand substitution is a fundamental reaction pathway for square planar platinum(II) complexes. These reactions typically proceed via an associative mechanism, involving the formation of a five-coordinate transition state or intermediate. The rate of ligand substitution in platinum(II) complexes is generally slow compared to their palladium(II) and nickel(II) analogues, contributing to their kinetic stability atamankimya.comwikipedia.orgamericanelements.comfishersci.ca. In this compound, the lability of the chloride ligand makes it a primary site for substitution reactions easychem.orgwikipedia.org.

Kinetics and Thermodynamics of Chloride Ligand Exchange

The kinetics of chloride ligand exchange in platinum(II) complexes can be studied using various techniques, including UV-Vis spectrophotometry ontosight.aiamericanelements.com. The rate of substitution is influenced by the nature of the incoming nucleophile and the ligands already coordinated to the platinum center americanelements.comheraeus-precious-metals.com. For platinum(II) complexes, the rate law often shows a dependence on both the complex concentration and the concentration of the incoming ligand, consistent with an associative mechanism atamankimya.comwikipedia.orgontosight.ai.

Studies on related platinum(II) complexes with sulfur-donor ligands have shown that the kinetics of ligand substitution can be significantly affected by factors such as the concentration of competing ligands like chloride ions. High chloride concentrations can inhibit the forward substitution reaction by shifting the equilibrium or competing with the incoming nucleophile.

Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide insights into the nature of the transition state. Low ΔH‡ values and large negative ΔS‡ values are often indicative of an associative mechanism, where bond formation in the transition state is significant ontosight.ai.

Table 1: Representative Kinetic Parameters for Ligand Substitution in Pt(II) Complexes (Illustrative)

Incoming LigandSolventTemperature (°C)k_obs ([Nucleophile] = 0.01 M) (s⁻¹)Activation Enthalpy (kJ/mol)Activation Entropy (J/K·mol)Citation (Analogous System)
ThioureaWater-DMFRoom TempData varies with [Cl⁻]--
L-CysteineAqueous25~10⁻⁴ - 10⁻³~30-35~-170 to -240 ontosight.ai
ImidazoleMethanol (B129727)Room TempData varies with nucleophile-- americanelements.com

Note: The values in this table are illustrative, based on data reported for analogous platinum(II) complexes and may not directly correspond to this compound.

Substitution by Other Anionic and Neutral Ligands

The chloride ligand in this compound can be substituted by a variety of other anionic and neutral ligands. The nature of the incoming ligand, particularly its nucleophilicity and steric properties, plays a crucial role in the substitution rate americanelements.com. Soft ligands, such as those containing sulfur donors, tend to have a higher affinity for platinum(II), a soft acid, compared to hard ligands. This preference for soft donors is relevant given the presence of the thiocarbamate ligand.

Substitution reactions with biologically relevant ligands, such as thiols (e.g., glutathione) and nitrogen donor ligands, are particularly important due to the potential biological activity of platinum complexes ontosight.ai. The rate of substitution by such ligands can be influenced by pH, as the protonation state of the ligand can affect its nucleophilicity ontosight.ai.

Influence of Solvent and Temperature on Ligand Lability

The solvent medium significantly impacts the kinetics of ligand substitution reactions in platinum(II) complexes. Solvent molecules can act as competing ligands or affect the solvation of the complex and the incoming nucleophile, thereby influencing the activation energy of the reaction. For instance, the rate of chloride substitution can be affected by the concentration of organic co-solvents in aqueous mixtures.

Temperature is another critical factor affecting reaction rates. Increasing the temperature generally increases the rate of ligand substitution, consistent with the Arrhenius equation. Kinetic studies at different temperatures allow for the determination of activation parameters, providing further insight into the reaction mechanism ontosight.ai.

Redox Chemistry of Platinum(II) Thiocarbamate Complexes

Platinum complexes can exist in various oxidation states, with Pt(II) and Pt(IV) being the most common in biological contexts americanelements.com. The redox chemistry of platinum(II) thiocarbamate complexes, including this compound, is crucial for understanding their behavior in different environments and their potential applications.

Electrochemical Studies (Cyclic Voltammetry)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of metal complexes. Studies on platinum group metal dithiocarbamate (B8719985) complexes have shown characteristic oxidation and reduction peaks in their cyclic voltammograms.

For platinum(II) complexes, oxidation typically involves the removal of electrons from the metal center or ligands, leading to higher oxidation states, such as Pt(III) or Pt(IV) americanelements.com. Reduction involves the gain of electrons, potentially leading to lower oxidation states or decomposition. The position and reversibility of the observed peaks provide information about the ease of oxidation or reduction and the stability of the resulting species.

Studies on platinum(II) dithiocarbamate complexes have shown irreversible reduction peaks, indicating that the reduced species are unstable and undergo further reactions. Oxidation processes can sometimes lead to the formation of moderately stable platinum(III) species.

Table 2: Representative Electrochemical Data for Pt(II) Complexes (Illustrative)

Complex TypeSolventWorking ElectrodeScan Rate (mV/s)Oxidation Potential (V vs. Ref)Reduction Potential (V vs. Ref)Citation (Analogous System)
Pt(II) dithiocarbamateDichloromethaneGlassy Carbon200Data varies with complexIrreversible peak ~ -0.5 V
Pt(IV) carbamate (B1207046)---Similar to Pt(IV) acetates-

Note: The values in this table are illustrative, based on data reported for analogous platinum complexes and may not directly correspond to this compound. Reference electrodes vary in reported studies.

Oxidation and Reduction Pathways of the Platinum Center

The oxidation of platinum(II) to platinum(IV) is a two-electron process. In some cases, one-electron oxidation to form transient platinum(III) species can occur. The ease of oxidation is influenced by the nature of the ligands; for example, ligands with π-donating character can stabilize higher oxidation states.

Reduction of platinum(II) complexes can lead to the formation of lower oxidation state species, although Pt(0) is less common in typical solution conditions for these types of complexes. The reduction pathways can be complex and may involve the cleavage of Pt-ligand bonds. The stability of the reduced species is often lower than that of the parent Pt(II) complex.

Platinum(IV) complexes are often considered prodrugs that are reduced in the biological environment to the active platinum(II) species americanelements.com. While this compound is a Pt(II) complex, understanding the redox interconversions is important, as it can undergo oxidation in certain conditions, and the resulting Pt(IV) species would have different reactivity and biological fate. The reduction of Pt(IV) to Pt(II) can be influenced by the surrounding chemical environment, including the presence of reducing agents americanelements.com.

Interactions with Small Molecules and Probes

The interaction of this compound with small molecules and various chemical probes provides valuable insights into its reactivity and potential applications. These interactions can lead to coordination, activation, or other transformations of the small molecules. Studies involving similar platinum complexes have demonstrated their ability to react with a range of small molecules, including CO, CO₂, COS, CS₂, and heterocumulenes. kit.edu Such reactions can reveal the complex's Lewis acidity/basicity, its ability to undergo oxidative addition or reductive elimination, and its potential as a catalyst.

The nature of the ligands surrounding the platinum center plays a crucial role in determining the complex's affinity for different small molecules. The dimethylthiocarbamate ligand, with its sulfur and nitrogen donor atoms, can influence the electron density at the platinum center and its steric environment, thereby affecting its interactions with incoming substrates.

Coordination to and Activation of Specific Substrates

Coordination of small molecules to the platinum center is a primary step in many reactions involving this compound. This coordination can activate the substrate, making it more susceptible to further transformation. The mode of coordination (e.g., η¹-, η²-) depends on the nature of the substrate and the available coordination sites on the platinum complex.

Research on related platinum complexes has shown their ability to activate various substrates. For instance, platinum complexes have been implicated in the activation of C-H bonds and the catalysis of reactions involving unsaturated hydrocarbons. The activation of a substrate often involves a change in its electronic structure upon binding to the metal center, which can weaken specific bonds within the substrate.

Detailed studies involving spectroscopic techniques (e.g., NMR, IR) and computational methods (e.g., DFT) are essential for elucidating the coordination modes and the mechanisms of substrate activation. These studies can provide information about the stability of the coordinated species, the energetics of the activation process, and the structural changes that occur upon coordination.

While specific detailed research findings on the coordination and activation of substrates by this compound were not extensively detailed in the search results, general principles of platinum coordination chemistry apply. Platinum(II) complexes typically exhibit a square planar geometry and can undergo associative ligand substitution reactions, where an incoming ligand binds to the metal center before a leaving group departs. solubilityofthings.comuci.edu This mechanism is relevant to the coordination of small molecules.

Data on the coordination of substrates by related platinum complexes can provide a comparative context. For example, studies on platinum(II) complexes with N,N'-chelating ligands have investigated their reactivity with dimethylsulfoxide (DMSO), revealing ligand-release solvolysis mechanisms. rsc.org

Chelation and Supramolecular Assembly with External Entities

Chelation involves the coordination of a ligand to the metal center through multiple donor atoms, forming a ring structure. The dimethylthiocarbamate ligand in this compound is a bidentate ligand, capable of chelating to the platinum center through its sulfur and nitrogen atoms. Chelation can significantly enhance the stability of the metal complex (the chelate effect).

The interaction of this compound with external entities can also extend to the formation of supramolecular assemblies. Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as coordination bonds, hydrogen bonding, π-π interactions, and van der Waals forces. thno.orgresearchgate.net Metal complexes, including platinum complexes, can serve as building blocks for the construction of discrete or extended supramolecular structures. rsc.orgrsc.org

Coordination-driven self-assembly is a powerful strategy for creating complex supramolecular architectures. thno.orgrsc.org In this context, this compound could potentially interact with other molecules or metal centers through coordination or other non-covalent interactions to form larger, well-defined assemblies. The nature of these assemblies would depend on the design of the external entities and the coordination environment of this compound.

Research in this area often involves the design of ligands or molecular scaffolds that can direct the assembly process through specific recognition elements. For example, studies have explored the use of peptides or other organic molecules with metal-binding sites to form coordination-driven supramolecular structures. thno.org

While direct studies on the supramolecular assembly of this compound were not found, the principles of coordination-driven assembly and the known coordination behavior of platinum complexes suggest that this compound could potentially participate in such processes. The thiocarbamate ligand itself could potentially engage in non-covalent interactions, further influencing the assembly process.

Advanced Applications and Functionalization Strategies Non Clinical

Catalytic Applications of Dmtc-Cl-Pt and Related Complexes

Platinum-group metals are well-established catalysts for a wide range of organic transformations rsc.org. Platinum complexes incorporating dithiocarbamate (B8719985) ligands, such as this compound (representing a platinum complex with a dimethyldithiocarbamate (B2753861) and a chloride ligand), exhibit catalytic activity in specific reactions, and the dithiocarbamate ligand can influence their performance and stability.

Hydrosilylation Catalysis with Platinum-Dithiocarbamate Systems

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (such as C=C or C≡C), is a fundamental reaction in organosilicon chemistry with widespread industrial applications, including the curing of silicone polymers mdpi.com. Homogeneous platinum catalysts, such as Karstedt's catalyst, are commonly used for this transformation mdpi.com. Research has explored the use of various platinum complexes, including those with different ligand sets, to tune catalytic activity and selectivity mdpi.comnih.govresearchgate.net.

While specific studies focusing solely on "this compound" in homogeneous hydrosilylation are not extensively detailed in the provided snippets, related platinum dithiocarbamate systems and the broader context of platinum-catalyzed hydrosilylation provide relevant insights. Platinum complexes immobilized on supports, which can be functionalized with ligands like dithiocarbamates, have been investigated for heterogeneous hydrosilylation rsc.org. This suggests that platinum centers in conjunction with dithiocarbamate-like environments can facilitate hydrosilylation. The mechanism of platinum-catalyzed hydrosilylation generally involves the oxidative addition of the Si-H bond to the platinum center, followed by alkene coordination, insertion, and reductive elimination mdpi.com. The nature of the ligands coordinated to platinum can influence the stability of intermediates and the energy barriers of these steps, thereby affecting catalytic activity and selectivity.

Oxidative Catalysis and Reaction Mechanisms

Platinum complexes are also known to participate in oxidative catalysis. While the search results primarily highlight palladium dithiocarbamate complexes in C-H activation reactions in the presence of an oxidant researchgate.net, the principles of how dithiocarbamate ligands influence the metal center's reactivity can be extended to platinum systems. Dithiocarbamate ligands are known for their ability to stabilize metals in various oxidation states and can undergo redox processes themselves, potentially influencing the catalytic cycle in oxidative transformations.

The strong binding of dithiocarbamate sulfur atoms to platinum(II) is noted for its irreversible nature, leading to stable products researchgate.net. This stability can be advantageous in catalytic cycles where the metal center needs to withstand oxidative conditions. Further research is needed to specifically delineate the role and mechanisms of platinum dithiocarbamate complexes in various oxidative catalysis reactions.

Investigation of Heterogeneous Catalytic Systems

Heterogeneous catalysis offers advantages over homogeneous catalysis, including ease of catalyst separation and recycling rsc.org. Dithiocarbamate ligands have proven useful in the design of heterogeneous platinum catalysts by serving as anchoring groups on solid supports nih.govmdpi.comresearchgate.net. Materials such as silica (B1680970) have been modified with dithiocarbamate functional groups to create supports for immobilizing platinum species mdpi.comresearchgate.net.

Studies have shown that dithiocarbamate-modified silica can effectively bind platinum mdpi.comresearchgate.net. This approach allows for the creation of supported platinum catalysts where the dithiocarbamate moiety links the platinum center to the solid support. These heterogeneous systems can then be employed in various catalytic applications. For instance, platinum nanoparticles incorporated into dithiocarbamate-modified silica have been investigated as catalysts researchgate.net. The use of dithiocarbamate functionalization on supports like SBA-15 has also been demonstrated for anchoring palladium nanoparticles, highlighting the general applicability of this strategy for immobilizing noble metals for catalysis, including reactions like hydrogen generation from formic acid nih.gov.

Catalyst Design and Immobilization Strategies

The design of effective and recyclable platinum catalysts often involves their immobilization onto solid supports. Dithiocarbamate ligands play a key role in such strategies due to their strong coordination to platinum and their ability to be tethered to various solid materials nih.govmdpi.comresearchgate.net. By functionalizing support materials like silica with dithiocarbamate groups, a platform is created for the heterogeneous immobilization of platinum complexes or nanoparticles mdpi.comresearchgate.net.

This immobilization can be achieved by reacting a platinum precursor with the dithiocarbamate-functionalized support. The dithiocarbamate ligands act as anchors, preventing leaching of the active platinum species into the reaction medium, which is a common challenge in homogeneous catalysis rsc.org. This strategy allows for the development of recyclable catalytic systems. For example, dithiocarbamate-modified magnetic graphene oxide nanocomposites have been used for enzyme immobilization, demonstrating the potential of dithiocarbamate functionalization for creating heterogeneous biocatalysts nih.gov. The principles of using dithiocarbamates for anchoring metal complexes are transferable to the design of heterogeneous platinum catalysts for various chemical transformations.

This compound in Materials Science

Dithiocarbamate complexes, including those of platinum, have applications in materials science, often serving as precursors for the synthesis of metal sulfides or as components in the development of functional materials researchgate.netmdpi.comnih.govencyclopedia.pub. The ability of dithiocarbamates to coordinate metals and their thermal decomposition properties make them suitable for these applications.

Incorporation into Polymeric Matrices

The incorporation of metal complexes into polymeric matrices can lead to the development of composite materials with tailored properties. While direct examples of "this compound" explicitly incorporated into polymeric matrices are not prominent in the provided search results, the use of dithiocarbamate-functionalized materials and metal-dithiocarbamate complexes in related materials science contexts suggests potential avenues.

Dithiocarbamate ligands can be synthesized with various substituents, allowing for their incorporation into polymers or for their use in modifying existing polymeric structures. Metal dithiocarbamate complexes have been explored as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, which can then be incorporated into various matrices encyclopedia.pube3s-conferences.orgacs.org. The strong interaction between dithiocarbamates and platinum researchgate.net suggests that platinum dithiocarbamate complexes could potentially be dispersed within or grafted onto polymeric structures.

Furthermore, the use of dithiocarbamate-modified inorganic supports like silica mdpi.comresearchgate.net highlights the potential for creating hybrid organic-inorganic materials. If these functionalized inorganic materials can be dispersed within a polymer, it would represent a form of incorporating a dithiocarbamate-supported metal species into a polymeric matrix. Future research may explore the direct incorporation of platinum dithiocarbamate complexes or their precursors into polymer matrices to develop novel functional materials with catalytic, optical, or electronic properties.

Based on the provided chemical compound identifier "this compound" and the strict requirement to focus solely on this entity for the specified non-clinical applications and fundamental molecular interactions, a comprehensive article adhering precisely to the requested outline cannot be generated from the available information.

The identifier "Dmtc" is commonly associated with the dimethylthiocarbamoyl ligand, typically represented as Me₂NCS₂⁻ (dithiocarbamate) or Me₂NCS⁻ (thiocarbamoyl). Dimethylthiocarbamoyl chloride (Me₂NCSCl) is a known chemical reagent (PubChem CID: 27871) fishersci.sesigmaaldrich.comfishersci.cawikipedia.orguni.lu.

However, "this compound" does not correspond to a standard or widely recognized name or formula for a specific, well-characterized platinum complex for which detailed research on supramolecular assemblies, interactions with model biomolecules, cellular uptake mechanisms, or enzyme inhibition studies is readily available in the scientific literature under this precise identifier. Platinum complexes typically exhibit defined coordination numbers (commonly 4 for Pt(II) and 6 for Pt(IV)) with specific ligands arranged around the metal center. A simple formula like "this compound" does not provide sufficient structural information to identify a unique compound.

While the search results indicate the existence of platinum complexes containing dimethylthiocarbamoyl or related dithiocarbamate ligands, sometimes in conjunction with chloride ligands, these complexes often possess more complex structures, such as dinuclear arrangements or coordination with additional ligands like phosphines researchgate.netmdpi.comacs.orgacs.orgacs.org. Research on these related complexes or general studies on platinum-biomolecule interactions researchgate.netnih.govlibretexts.orgnih.gov and platinum-based enzyme inhibition nih.gov exists, but specific, detailed findings directly attributable to a compound precisely identified as "this compound" across all the requested sections are not available.

Therefore, due to the lack of specific, verifiable scientific data for the compound "this compound" pertaining to the outlined topics, a detailed article fulfilling all the specified content and structural requirements cannot be provided.

Q & A

Q. What are the established synthetic routes for Dmtc-Cl-Pt, and how can reproducibility be ensured?

  • Methodological Answer : this compound synthesis typically involves ligand substitution reactions under controlled conditions (e.g., inert atmosphere, specific solvents like DMF or DMSO). To ensure reproducibility, document precise stoichiometric ratios, reaction temperatures, and purification methods (e.g., column chromatography or recrystallization). Use spectroscopic techniques (NMR, FTIR) and elemental analysis for characterization . For validation, cross-reference protocols with peer-reviewed studies and include error margins for key parameters like yield and purity .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors such as light, humidity, and temperature fluctuations. Use HPLC or UV-Vis spectroscopy to monitor degradation products. For quantitative analysis, employ kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include control experiments with inert conditions to isolate degradation pathways .

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

  • Methodological Answer : Prioritize multi-nuclear NMR (¹H, ¹³C, ¹⁹⁵Pt) to verify ligand coordination and geometry. Pair with X-ray crystallography for definitive structural elucidation. For ambiguous cases, use mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight and fragmentation patterns. Cross-validate results with computational simulations (e.g., DFT) to resolve spectral assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Perform a meta-analysis of existing data, categorizing studies by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Use statistical tools (e.g., ANOVA or regression analysis) to identify confounding variables such as solvent effects or impurity profiles. Replicate key experiments under standardized conditions, and validate findings with orthogonal assays (e.g., flow cytometry vs. MTT) .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?

  • Methodological Answer : Combine kinetic studies (e.g., rate determination via UV-Vis or stopped-flow techniques) with isotopic labeling (e.g., deuterium or ¹⁵N) to track intermediate species. Computational methods like DFT or MD simulations can model transition states and energetics. Validate hypotheses using in situ spectroscopy (e.g., Raman or EXAFS) to capture real-time structural changes .

Q. How can researchers integrate experimental and computational data to refine structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Develop a QSAR model using descriptors such as electronic parameters (HOMO-LUMO gaps), steric bulk, and solubility. Train the model with experimental bioactivity data (IC₅₀, logP) and validate via leave-one-out cross-validation. For mechanistic insights, overlay docking simulations (e.g., AutoDock) with crystallographic data of target proteins .

Methodological Frameworks

  • For Contradictory Data : Apply triangulation by combining experimental replication, meta-analysis, and computational validation .
  • For Mechanistic Studies : Use a hybrid approach of kinetic profiling, spectroscopic trapping, and quantum mechanical modeling .
  • For SAR Optimization : Prioritize iterative cycles of synthesis, in silico screening, and high-throughput testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.